![molecular formula C10H19NOS B12888938 2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol CAS No. 61309-25-9](/img/structure/B12888938.png)
2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered nitrogen-containing ring, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-isobutyl-3,4-dihydro-2H-pyrrole with an appropriate thiol reagent under controlled conditions. The reaction typically requires a catalyst and is carried out in a suitable solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also critical to minimize environmental impact and ensure safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioether group to a thiol or even further to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thioethers depending on the nucleophile used.
Applications De Recherche Scientifique
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand the interactions of heterocyclic compounds with biological systems.
Mécanisme D'action
The mechanism of action of 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol involves its interaction with specific molecular targets. The thioether linkage and the pyrrole ring play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)acetic acid
- 2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)propane
Uniqueness
2-((2-Isobutyl-3,4-dihydro-2H-pyrrol-5-yl)thio)ethanol is unique due to its specific combination of a pyrrole ring and a thioether linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
61309-25-9 |
|---|---|
Formule moléculaire |
C10H19NOS |
Poids moléculaire |
201.33 g/mol |
Nom IUPAC |
2-[[2-(2-methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]sulfanyl]ethanol |
InChI |
InChI=1S/C10H19NOS/c1-8(2)7-9-3-4-10(11-9)13-6-5-12/h8-9,12H,3-7H2,1-2H3 |
Clé InChI |
GRYPNHDALDICEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1CCC(=N1)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


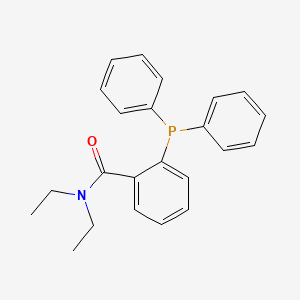
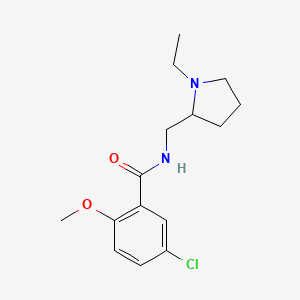
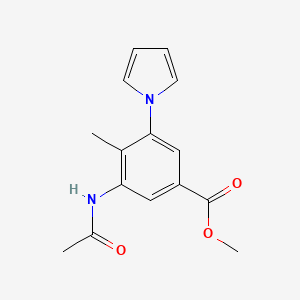
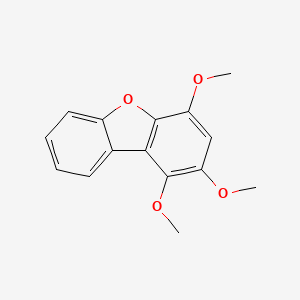
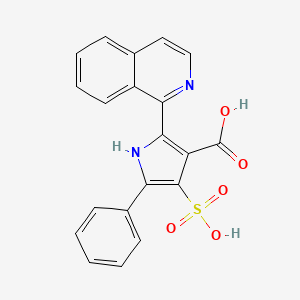
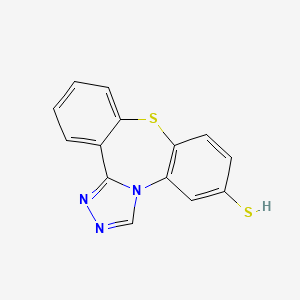
![2-(Cyanomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12888897.png)
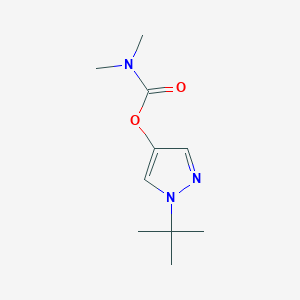
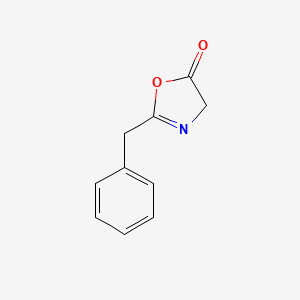
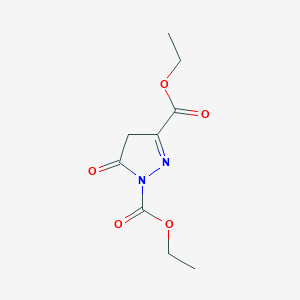
![1-[6-Hydroxy-3-(4-methylphenyl)-2-phenyl-1-benzofuran-5-yl]butan-1-one](/img/structure/B12888919.png)
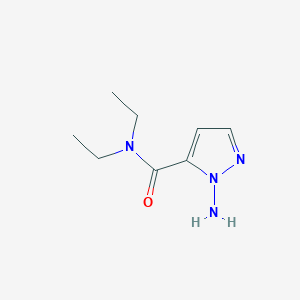
![1-[4-Acetyl-1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B12888947.png)

